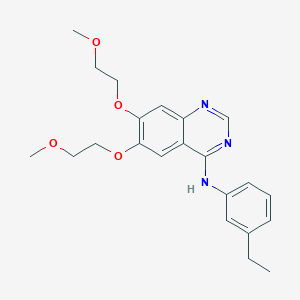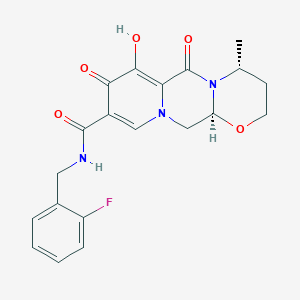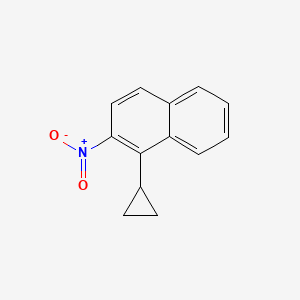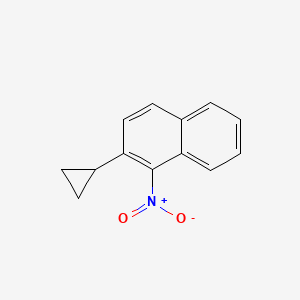
(R,R)-Fluvastatin Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,R)-Fluvastatin Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₅FNNaO₄ and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nanovesicle Delivery for Rheumatoid Arthritis Management
A study by El Menshawe et al. (2019) encapsulated Fluvastatin Sodium into spanlastic nanovesicles for transdermal delivery, aiming to manage rheumatoid arthritis (RA). This novel delivery method overcomes oral administration challenges, such as the first-pass effect and poor bioavailability, offering a significant improvement in bioavailability and a promising approach for RA management by suppressing the p38 MAPK signaling pathway (El Menshawe et al., 2019).
Modulation of Inflammatory Biomarkers in Colitis
Research by Oishi et al. (2014) investigated Fluvastatin's effects on inflammatory biomarkers in a rat model of dextran sodium sulfate-induced colitis, a model for ulcerative colitis. The study found that Fluvastatin decreased the expression of inflammatory markers, suggesting its potential for modulating inflammation in colitis and contributing to novel therapeutic strategies (Oishi et al., 2014).
Formulation and Evaluation of Microspheres
Venkatesh et al. (2012) focused on formulating Fluvastatin Sodium microcapsules to achieve controlled release, addressing the drug's short half-life and extensive first-pass metabolism. This formulation aims to enhance the drug's efficacy by improving its bioavailability and reducing the need for frequent dosing (Venkatesh D.P et al., 2012).
Gastroretentive Systems
A study by Rao and Arunkumar (2014) developed a sustained gastroretentive system for Fluvastatin Sodium using natural mucilage and synthetic polymer. This approach aimed to improve the drug's bioavailability and sustain its activity by exploiting its short biological half-life (G. Rao & E. Arunkumar, 2014).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R,R)-Fluvastatin Sodium Salt involves several steps starting from commercially available starting materials.", "Starting Materials": [ "3,5-dihydroxybenzoic acid", "methyl 4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-1,3-dioxane-4-carboxylate", "sodium hydroxide", "thionyl chloride", "sodium borohydride", "sodium cyanoborohydride", "sodium methoxide", "sodium carbonate", "acetic anhydride", "acetic acid" ], "Reaction": [ "The first step involves the synthesis of methyl (R)-4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-1,3-dioxane-4-carboxylate from methyl 4-(4-fluorophenyl)-2,2-dimethyl-5-oxopentanoate and 3,5-dihydroxybenzoic acid using sodium hydroxide and thionyl chloride.", "The resulting product is then reduced with sodium borohydride to obtain (R)-4-(4-fluorophenyl)-2,2-dimethyl-5-hydroxy-1,3-dioxane-4-carboxylic acid methyl ester.", "The next step involves the reduction of the ester to the alcohol using sodium cyanoborohydride.", "The alcohol is then converted to the corresponding sodium salt using sodium methoxide.", "Finally, the sodium salt is treated with acetic anhydride and acetic acid to obtain (R,R)-Fluvastatin Sodium Salt." ] } | |
CAS番号 |
194934-99-1 |
分子式 |
C₂₄H₂₅FNNaO₄ |
分子量 |
433.45 |
同義語 |
(3R,5R,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Monosodium Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







